Pravastatin lactone-D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

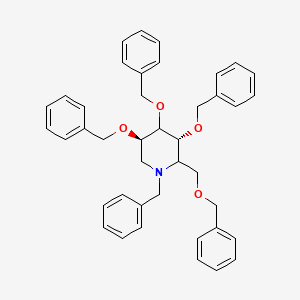

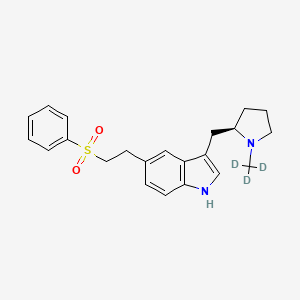

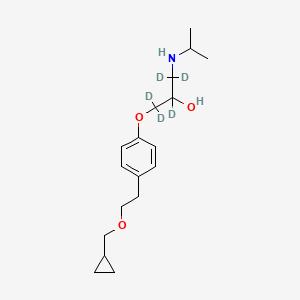

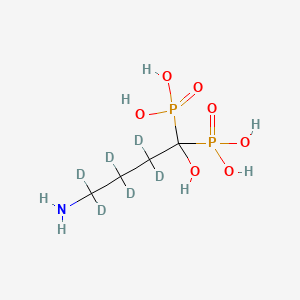

Pravastatin Lactone-D3 is the deuterium labeled Pravastatin Lactone . It is a metabolite of Pravastatin . Pravastatin is a medication used to manage and treat primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia .

Synthesis Analysis

Pravastatin can be produced by stereoselective hydroxylation of the natural product compactin . The production involves a costly dual-step fermentation and biotransformation process . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of this compound is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .Chemical Reactions Analysis

This compound is a labeled metabolite of Pravastatin . The drug selectively acts on the rate-limiting step in cholesterol biosynthesis by inhibiting HMG Co-A reductase .Physical and Chemical Properties Analysis

The molecular formula of this compound is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .Applications De Recherche Scientifique

Toxicologie pharmaceutique

Pravastatin lactone-D3 : est utilisé comme matériau de référence en toxicologie pharmaceutique pour garantir l’exactitude et la fiabilité de l’analyse des données . Il est particulièrement précieux dans l’étude des médicaments cardiaques et des bêtabloquants, où des mesures précises sont cruciales.

Développement de méthodes analytiques

Dans le développement de méthodes analytiques, This compound sert de composant essentiel pour la détermination des statines par des techniques telles que la chromatographie et l’électrophorèse capillaire . Ces méthodes sont essentielles pour le contrôle de la qualité et la pharmacovigilance tout au long du cycle de vie du médicament.

Recherche sur la biosynthèse du cholestérol

Les chercheurs utilisent This compound pour étudier la voie de biosynthèse du cholestérol. Il est essentiel pour étudier l’inhibition de l’enzyme HMG-CoA réductase, qui est une cible clé des statines pour réduire les lipoprotéines athérogènes .

Études de traitement des maladies cardiovasculaires

This compound : est appliqué dans des études cliniques pour explorer l’efficacité des statines à réduire le risque de crises cardiaques et à améliorer les résultats des patients atteints de maladies cardiovasculaires . Son rôle dans la compréhension de l’activité hypolipidémiante du médicament est important.

Recherche anti-inflammatoire

Le composé est également utilisé pour examiner les activités non lipidiques des statines, telles que leur action anti-inflammatoire . Cette recherche a des implications pour le traitement d’affections autres que l’hypercholestérolémie.

Évaluation de l’impact environnemental

Enfin, This compound est utilisé pour évaluer l’impact environnemental des statines, de leur fabrication à leur élimination. Cela comprend l’élucidation du mécanisme de biotransformation et la garantie de la protection de l’environnement .

Mécanisme D'action

Target of Action

Pravastatin Lactone-D3 primarily targets the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the biosynthesis of cholesterol, making it an effective target for managing hypercholesterolemia .

Mode of Action

This compound is a specific inhibitor of the hepatic HMG-CoA reductase in humans . By inhibiting this enzyme, this compound reduces cholesterol biosynthesis, as HMG-CoA reductase activity is an early-limiting step in this process .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the production of cholesterol and several other biologically important substances . This disruption leads to a decrease in cholesterol levels, which in turn triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. These receptors bind to LDL in the bloodstream and carry it into cells where it is broken down .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the Pravastatin that reaches the liver via the portal vein is extracted by the liver, mainly attributed to biliary excretion performed by a primary active transport mechanism . The intact drug and its metabolites are cleared through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .

Result of Action

The primary result of this compound’s action is a reduction in cholesterol levels in the body. This reduction is achieved by inhibiting cholesterol synthesis and increasing the uptake and breakdown of LDL cholesterol . This can lead to a decrease in the risk of cardiovascular events, including myocardial infarction and stroke .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH value of the stomach, as Pravastatin is unstable under aqueous acidic conditions and can transform into isomers and their lactonised compounds . Additionally, the drug’s efficacy can be influenced by the presence of other drugs in the system, which can lead to drug-drug interactions .

Safety and Hazards

Orientations Futures

Pravastatin is an FDA-approved HMG Co-A reductase inhibitor indicated for the treatment of primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia . It is also used for the prevention of cardiovascular events in patients diagnosed with coronary artery disease . Off-label, pravastatin may be used for cerebral vasospasm prophylaxis after subarachnoid hemorrhage in adults .

Analyse Biochimique

Biochemical Properties

Pravastatin Lactone-D3 plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is crucial in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids . This compound interacts with 3-hydroxy-3-methylglutaryl-coenzyme A reductase by binding to its active site, thereby inhibiting its activity and reducing cholesterol synthesis. Additionally, this compound may interact with other proteins and enzymes involved in lipid metabolism, although these interactions are less well-characterized .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, this compound reduces the levels of mevalonate and its downstream products, which are essential for the prenylation of proteins involved in cell signaling . This inhibition can lead to alterations in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, leading to competitive inhibition of the enzyme . This binding prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in the mevalonate pathway. As a result, the synthesis of cholesterol and other isoprenoids is reduced. Additionally, this compound may influence the expression of genes involved in lipid metabolism by modulating the activity of transcription factors such as sterol regulatory element-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form Pravastatin . Long-term studies have shown that the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase by this compound can lead to sustained reductions in cholesterol levels and alterations in cellular function . The extent of these effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound effectively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase and reduces cholesterol synthesis without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including hepatotoxicity and myopathy . These adverse effects are likely due to the inhibition of other enzymes and pathways involved in lipid metabolism, as well as the accumulation of intermediate metabolites .

Metabolic Pathways

This compound is involved in the mevalonate pathway, where it inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This inhibition reduces the synthesis of mevalonate and its downstream products, including cholesterol and other isoprenoids. This compound is metabolized primarily in the liver, where it undergoes hydrolysis to form Pravastatin . The metabolites of this compound are then excreted through both hepatic and renal routes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through carrier-mediated mechanisms . It is rapidly absorbed from the small intestine and taken up by the liver via a sodium-independent bile acid transporter . Within the liver, this compound is distributed to various cellular compartments, where it exerts its inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A reductase . The distribution of this compound to other tissues is limited due to its hydrophilicity and carrier-mediated transport .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where 3-hydroxy-3-methylglutaryl-coenzyme A reductase is located . This localization is essential for the effective inhibition of the enzyme and the subsequent reduction in cholesterol synthesis. This compound may also be localized to other cellular compartments, such as the cytoplasm and mitochondria, where it can influence other metabolic pathways . The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and interactions with transport proteins .

Propriétés

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-BGFMQMSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)